molecular formula C9H9N3 B1631438 5-Phenyl-1H-imidazol-2-amine CAS No. 6775-40-2

5-Phenyl-1H-imidazol-2-amine

Cat. No. B1631438
CAS RN: 6775-40-2
M. Wt: 159.19 g/mol
InChI Key: NODFMZCEEBQXME-UHFFFAOYSA-N
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Description

5-Phenyl-1H-imidazol-2-amine is a chemical compound with the CAS Number: 6775-40-2 . It has a molecular weight of 159.19 . The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of imidazole compounds, including 5-Phenyl-1H-imidazol-2-amine, has been a topic of interest in recent research . One method involves the cyclization of amido-nitriles, which is promoted by a nickel catalyst . This reaction proceeds via proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1H-imidazol-2-amine consists of three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1, 3-diazole . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

5-Phenyl-1H-imidazol-2-amine is a white or colorless solid that is highly soluble in water and other polar solvents . It has a density of 1.2±0.1 g/cm3 and a boiling point of 421.3±38.0 °C at 760 mmHg .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Here are some general applications of imidazole and its derivatives:

  • Pharmaceuticals : Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

  • Chemical Synthesis : Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Safety And Hazards

The safety data sheet for 5-Phenyl-1H-imidazol-2-amine indicates that it may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Imidazole compounds, including 5-Phenyl-1H-imidazol-2-amine, are being explored for their potential in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

5-phenyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODFMZCEEBQXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508432
Record name 5-Phenyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1H-imidazol-2-amine

CAS RN

6775-40-2
Record name 5-Phenyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1H-imidazol-2-amine (0.5 H2SO4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Beesu, G Caruso, ACD Salyer… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8), expressed in myeloid dendritic cells, monocytes, and monocyte-derived dendritic cells, evokes a distinct cytokine profile which favors the …
Number of citations: 38 pubs.acs.org
SG Modha, VP Mehta, D Ermolat'ev, J Balzarini… - Molecular …, 2010 - Springer
… 5-phenyl-1H-imidazol-2-amine (1a), 2,5-dichlorobenzaldehyde (2a) and mercaptoacetic acid 3 in toluene for 8 h, only traces of the desired compound were obtained along with the …
Number of citations: 29 link.springer.com
PC BABU, RSK SHARMA, B JAYARAM - academia.edu
The class of 2-aminoimidazoles has recently been given particular interest due to various biological properties of these compounds. 2-Aminoimidazole alkaloids and their metabolites, …
Number of citations: 0 www.academia.edu
ACD Salyer - 2017 - kuscholarworks.ku.edu
Small-molecule agonists have been identified for Toll-like Receptors (TLR) 2, TLR4, TLR7 and TLR8 thus far, and chemotypes other than those of canonical ligands are yet to be …
Number of citations: 0 kuscholarworks.ku.edu
SH Sindi - 2019 - search.proquest.com
… Scheme 13: Synthesis of 4-methyl-5-phenyl-1H-imidazol-2-amine (91) cap** group. The synthesis of 4-methyl-5-phenyl-1H-imidazol-2-amine (91) is shown in scheme …
Number of citations: 3 search.proquest.com
Z Su - 2012 - search.proquest.com
Antibiotic resistant pathogens have been one of the major challenges in the past decades. Bacteria have demonstrated the ability to develop resistance to virtually every single antibiotic …
Number of citations: 2 search.proquest.com
FPL Lim, AV Dolzhenko - Green Synthetic Approaches for Biologically …, 2021 - Elsevier
… In the optimization process, the model reaction of 1-benzyl-5-phenyl-1H-imidazol-2-amine, benzaldehyde and tert-butyl isonitrile catalyzed by p-toluenesulfonic acid hydrate was found …
Number of citations: 1 www.sciencedirect.com
NK McNamara - 2021 - scholar.archive.org
Leishmaniasis is one of the world’s largest parasitic endemics caused by the protozoan parasite Leishmania. It is estimated that more than 12 million people are infected worldwide and …
Number of citations: 2 scholar.archive.org
BF Abdelwahab, RE Khidre - Turkish Journal of Chemistry, 2014 - journals.tubitak.gov.tr
… Microwave-assisted synthesis of a novel class of imidazolylthiazolidin-4-ones has been reported, in 2 steps, by reacting a mixture of 5-phenyl-1H -imidazol-2-amine 74 and 2,5-…
Number of citations: 7 journals.tubitak.gov.tr
TL Harris - 2013 - repository.lib.ncsu.edu
HARRIS, TYLER LEE. Small Molecule Suppression of Antibiotic Resistance Mechanisms. (Under the direction of Dr. Christia Page 1 ABSTRACT HARRIS, TYLER LEE. Small Molecule …
Number of citations: 0 repository.lib.ncsu.edu

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